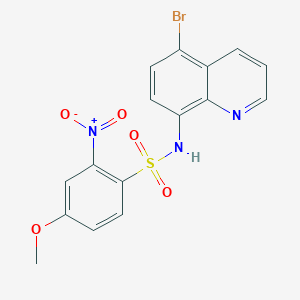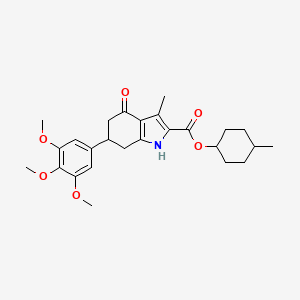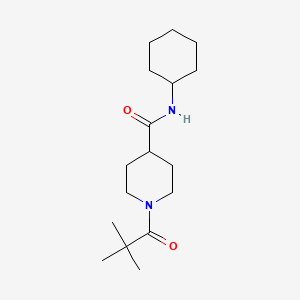
N-(5-bromo-8-quinolinyl)-4-methoxy-2-nitrobenzenesulfonamide
Overview
Description
N-(5-bromo-8-quinolinyl)-4-methoxy-2-nitrobenzenesulfonamide, also known as BQN, is a chemical compound that has been widely studied for its potential applications in scientific research. BQN is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Mechanism of Action
The mechanism of action of N-(5-bromo-8-quinolinyl)-4-methoxy-2-nitrobenzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. N-(5-bromo-8-quinolinyl)-4-methoxy-2-nitrobenzenesulfonamide has been found to inhibit the activity of a variety of enzymes, including topoisomerase II, which is involved in DNA replication and repair, and carbonic anhydrase, which is involved in the regulation of pH. N-(5-bromo-8-quinolinyl)-4-methoxy-2-nitrobenzenesulfonamide has also been found to inhibit the activity of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
N-(5-bromo-8-quinolinyl)-4-methoxy-2-nitrobenzenesulfonamide has been found to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells, microglia, astrocytes, and cytokine production, N-(5-bromo-8-quinolinyl)-4-methoxy-2-nitrobenzenesulfonamide has also been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH. N-(5-bromo-8-quinolinyl)-4-methoxy-2-nitrobenzenesulfonamide has also been found to have anti-inflammatory effects, as it has been found to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-bromo-8-quinolinyl)-4-methoxy-2-nitrobenzenesulfonamide in laboratory experiments is its wide range of potential applications, as it has been found to have effects in a variety of research areas. Another advantage is its relatively low toxicity, as it has been found to have a high therapeutic index. However, one limitation of using N-(5-bromo-8-quinolinyl)-4-methoxy-2-nitrobenzenesulfonamide in laboratory experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are many potential future directions for research on N-(5-bromo-8-quinolinyl)-4-methoxy-2-nitrobenzenesulfonamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential applications in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to determine the full mechanism of action of N-(5-bromo-8-quinolinyl)-4-methoxy-2-nitrobenzenesulfonamide and to identify any potential side effects or limitations of its use in laboratory experiments.
Scientific Research Applications
N-(5-bromo-8-quinolinyl)-4-methoxy-2-nitrobenzenesulfonamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurology, and immunology. In cancer research, N-(5-bromo-8-quinolinyl)-4-methoxy-2-nitrobenzenesulfonamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurology, N-(5-bromo-8-quinolinyl)-4-methoxy-2-nitrobenzenesulfonamide has been studied for its potential neuroprotective effects, as it has been found to inhibit the activation of microglia and astrocytes, which can contribute to neuroinflammation. In immunology, N-(5-bromo-8-quinolinyl)-4-methoxy-2-nitrobenzenesulfonamide has been studied for its potential immunomodulatory effects, as it has been found to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(5-bromoquinolin-8-yl)-4-methoxy-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O5S/c1-25-10-4-7-15(14(9-10)20(21)22)26(23,24)19-13-6-5-12(17)11-3-2-8-18-16(11)13/h2-9,19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBALRUWGQMVRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=C3C(=C(C=C2)Br)C=CC=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(5-Bromo-8-quinolyl)-4-methoxy-2-nitro-1-benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-{[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4654169.png)

![N-[2-(cyclohexylthio)ethyl]-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4654184.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-[1-methyl-1-(4-nitro-1H-pyrazol-1-yl)ethyl]-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4654193.png)
![2-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4654211.png)
![5-{4-[2-(2-allylphenoxy)ethoxy]-3-chlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4654212.png)

![N-(3-nitrophenyl)-N'-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]thiourea](/img/structure/B4654222.png)
![N-(4-chlorophenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4654225.png)
![methyl 4-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4654231.png)

![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B4654245.png)
![4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4654259.png)
![2-({[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B4654272.png)